2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic quinazoline core substituted with a 4-ethylphenyl group at position 3 and a benzonitrile moiety at position 1 via a methyl linker. The benzonitrile group is a critical pharmacophore in DPP-4 inhibitors, facilitating hydrogen bonding with active-site residues like Tyr547 and Glu205/206 .
Properties
CAS No. |
899900-82-4 |
|---|---|
Molecular Formula |
C24H19N3O2 |
Molecular Weight |
381.435 |
IUPAC Name |
2-[[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C24H19N3O2/c1-2-17-11-13-20(14-12-17)27-23(28)21-9-5-6-10-22(21)26(24(27)29)16-19-8-4-3-7-18(19)15-25/h3-14H,2,16H2,1H3 |
InChI Key |
OFELATULLJQZKE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent to form the quinazolinone ring.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone core is reacted with ethylbenzene in the presence of a Lewis acid catalyst.
Attachment of the Benzonitrile Group: The final step involves the nucleophilic substitution reaction where the quinazolinone derivative is reacted with a benzonitrile derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group, where nucleophiles like amines or thiols can replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amines, and substituted benzonitrile compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Quinazoline derivatives have been extensively studied for their potential therapeutic applications. The specific compound has shown promise in several areas:
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Studies have demonstrated that quinazoline derivatives can act as COX-2 inhibitors, which are crucial in managing inflammation. The inhibition of COX-2 is linked to the reduction of inflammatory responses in various conditions .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar quinazoline derivatives have shown effectiveness against a range of bacterial strains, indicating a possible application in treating infections .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinazoline derivatives similar to the compound :
Potential Applications
Given its diverse biological activities, 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile holds potential for various applications:
- Development of new anticancer drugs targeting specific pathways.
- Formulation of anti-inflammatory medications for chronic pain management.
- Creation of novel antibiotics to combat resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological activity being investigated. For example, if the compound exhibits anticancer activity, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Class
4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile ()
- Structure : Lacks the 3-(4-ethylphenyl) substitution but retains the benzonitrile group at position 2.
- Implications : Demonstrates the importance of the 3-aryl substitution for target engagement .
3-(4-Ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one ()
- Structure : Features a 4-ethoxyphenyl group at position 3 and a sulfanyl-methylbenzyl substituent at position 2.
- Key Difference : Replacement of the benzonitrile with a sulfanyl group alters electronic properties, likely reducing DPP-4 affinity but enhancing solubility .
4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile ()
- Structure : Includes a mercapto (-SH) group at position 2 and benzonitrile at position 3.
- Key Difference : The thiol group may confer redox activity or metal chelation, diverging from the target compound’s mechanism .
Pyrimidine-Based DPP-4 Inhibitors
Alogliptin ()
- Structure: 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile.
- Comparison: Core: Pyrimidine-2,4-dione vs. quinazoline-2,4-dione. Substituents: 3-Methyl and aminopiperidine groups enhance DPP-4 specificity. Activity: Alogliptin’s pyrimidine core and piperidine tail optimize binding to residues Tyr547 and Glu206, achieving IC₅₀ values in the nanomolar range .
2-[(6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile ()
- Structure : Chlorine at position 6 of the pyrimidine ring.
- Key Difference: Electron-withdrawing chlorine may increase metabolic stability but reduce potency compared to ethylphenyl-substituted quinazolinones .
Binding Interactions and Pharmacological Profiles
Metabolic Stability and Transformation Products
- Carbamazepine Derivatives (): Transformation product TP283 (2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid) shares the quinazoline-2,4-dione core.
Biological Activity
The compound 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
The molecular formula of the compound is , and its structure includes a quinazoline core with a benzonitrile moiety. The presence of the 4-ethylphenyl group and the dioxo functionality contributes to its biological profile.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. Research indicates that quinazoline derivatives can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. The specific compound under review has not been directly tested in clinical settings; however, its structural analogs have demonstrated promising results in preclinical studies.
Anti-inflammatory Activity
Quinazolines are also recognized for their anti-inflammatory properties. A study on related compounds indicated that they can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. The COX-2 inhibitory activity of similar quinazoline derivatives was reported to be significant, with some compounds achieving over 40% inhibition at specified concentrations . This suggests that 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile may exhibit comparable anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of electron-donating groups (like ethyl) and electron-withdrawing groups (like nitriles) can significantly influence the pharmacological profile. Studies have suggested that modifications at specific positions on the quinazoline ring can enhance or diminish biological activities .
Case Studies and Findings
A comparative analysis of similar quinazoline derivatives provides insight into expected biological activities:
| Compound | Activity Type | IC50/Activity Level | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 µM (MCF-7) | |
| Compound B | COX-2 Inhibition | 47.1% at 20 µM | |
| Compound C | Antibacterial | Effective against E. coli |
These findings underscore the potential efficacy of 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile based on its structural similarities.
Q & A
Q. What are the primary biological targets or mechanisms associated with this compound?
- Methodological Answer : The compound’s nitrile and quinazolinone moieties suggest potential enzyme inhibition (e.g., dipeptidyl peptidase-4, DPP-4). Computational docking studies (using software like AutoDock) can predict binding modes, while in vitro assays (e.g., fluorescence-based enzymatic inhibition) validate activity. Compare interactions with known DPP-4 inhibitors like sitagliptin, focusing on halogen bonding and π-π stacking .
Advanced Research Questions
Q. How do substituents (e.g., 4-ethylphenyl, benzonitrile) influence the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- Electron-withdrawing groups (e.g., nitrile) enhance electrophilicity, potentially improving target binding.
- 4-Ethylphenyl : The ethyl group’s hydrophobicity may increase membrane permeability, as seen in analogs with difluorophenyl substituents .
- SAR Validation : Synthesize derivatives (e.g., replacing ethyl with methoxy or halogens) and assay biological activity. Use multivariate analysis to correlate substituent properties (Hammett constants, logP) with efficacy .
Q. What experimental designs are recommended for studying environmental fate or biodegradation?
- Abiotic studies : Assess hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic studies : Use soil microcosms or activated sludge to measure microbial degradation.
- Analytical methods : LC-HRMS for metabolite identification; QSAR models to predict ecotoxicity .
Q. How to resolve contradictions between in vitro activity and in vivo toxicity data?
- Methodological Answer :
- Dose-response profiling : Test multiple concentrations in cell lines (e.g., HepG2 for hepatotoxicity) and animal models (e.g., zebrafish embryos).
- Metabolite screening : Identify toxic metabolites via LC-MS/MS. For example, benzonitrile derivatives may form cyanide under specific conditions .
- Mechanistic studies : Use transcriptomics/proteomics to pinpoint off-target effects .
Q. What statistical approaches are suitable for pharmacological testing in complex matrices?
- Methodological Answer : Adopt split-split plot designs (as in agricultural studies ) for multi-variable experiments:
- Factors : Dose (main plot), administration route (subplot), time (sub-subplot).
- Analysis : Mixed-effects models to account for repeated measures; post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons .
Data Contradiction Analysis
Q. Why might antimicrobial assays show inconsistent results across studies?
- Methodological Answer : Variability arises from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
